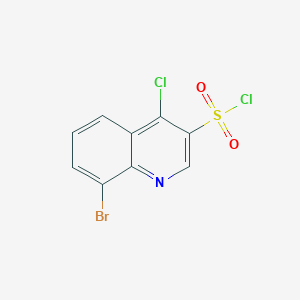

![molecular formula C16H18N2O4S B2529506 N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1390811-57-0](/img/structure/B2529506.png)

N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

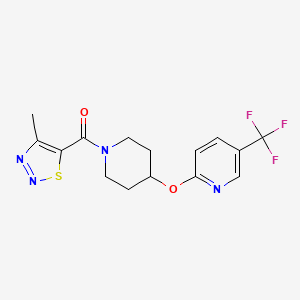

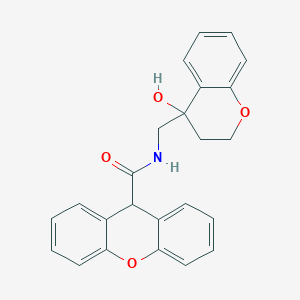

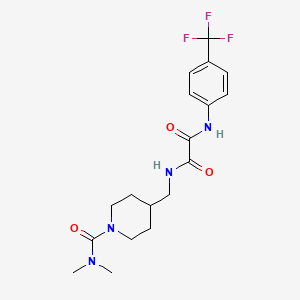

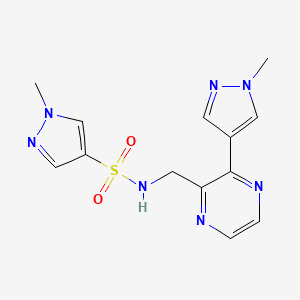

N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a compound that can be categorized within the family of furyl sulfonamides. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and agriculture. The compound is likely to possess a furan ring, a sulfonamide group, and a propanamide moiety, which suggests it could exhibit interesting chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of furyl sulfonamides typically involves the reaction of furan with N-tosyl imines, which can be generated in situ. For instance, the treatment of an aldehyde and furan with N-sulfinyl-p-toluenesulfonamide/zinc chloride leads to the formation of furyl sulfonamides through an N-tosyl imine intermediate . This method could potentially be adapted to synthesize the compound by choosing appropriate aldehyde precursors that would introduce the phenylethenyl group into the final structure.

Molecular Structure Analysis

The molecular structure of furyl sulfonamides is characterized by the presence of a furan ring, which is a five-membered aromatic heterocycle containing an oxygen atom. The sulfonamide group is a functional group consisting of a sulfonyl group attached to an amine. In the case of N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, the furan ring would be linked to a propanamide backbone, which in turn is substituted with a phenylethenyl group through a sulfonamide linkage. This structure is likely to influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Furyl sulfonamides can participate in various chemical reactions. For example, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides can be used as reagents to synthesize 5-alkyl-2(5H)-furanones from aldehydes and ketones . Additionally, N-(furan-3-ylmethylene)benzenesulfonamides can be obtained through a gold(I)-catalyzed cascade reaction involving a 1,2-alkynyl migration onto a gold carbenoid . These reactions highlight the versatility of furyl sulfonamides in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of furyl sulfonamides are influenced by their molecular structure. The presence of the furan ring contributes to the compound's aromaticity, while the sulfonamide group can engage in hydrogen bonding, affecting solubility and reactivity. The propanamide moiety could influence the compound's lipophilicity, which is important for its potential biological activity. For instance, a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides demonstrated root growth-inhibitory activity in a germination assay using rape seed, indicating that structural modifications on the propanamide backbone can lead to significant biological effects .

Wissenschaftliche Forschungsanwendungen

Novel Nonnucleoside Inhibitor for Cytomegalovirus

A study by Buerger et al. (2001) explored a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, showcasing an excellent safety profile. Although the specific compound N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide was not directly mentioned, the research highlights the potential for furan-based compounds in developing viral inhibitors. This compound interferes with viral DNA maturation and packaging, indicating a unique mechanism of action against CMV by targeting the UL89 and UL56 gene products, suggesting a broader applicability in antiviral research (Buerger et al., 2001).

Synthesis and Application in Organic Chemistry

The compound's structural framework is of interest in the synthesis of furan derivatives, as evidenced by work done on similar furan compounds. Haines et al. (2011) detailed a sulfone-based strategy for preparing 2,4-disubstituted furan derivatives, illustrating the compound's relevance in synthetic organic chemistry. This method's selectivity and yield efficiency underscore the compound's utility in generating complex organic molecules, potentially applicable in materials science and pharmaceuticals (Haines et al., 2011).

Enantioselective Synthesis

The compound's structural analogs have been utilized in enantioselective synthesis, as demonstrated by the work of Jimenez et al. (2019). They reported the microwave-assisted synthesis of E-2-cyano-3-(furan-2-yl) acrylamide, followed by its ene-reduction by marine and terrestrial fungi to yield (R)-2-cyano-3-(furan-2-yl)propanamide. This process highlights the potential for utilizing such compounds in green chemistry, providing a sustainable approach to synthesizing enantioselective products for various applications, including pharmaceuticals (Jimenez et al., 2019).

Inhibitors for Mild Steel Corrosion

Sappani and Karthikeyan (2014) investigated 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) and its analogs as potential inhibitors for mild steel corrosion in sulfuric acid medium, illustrating the compound's application in materials science. While focusing on a slightly different chemical structure, this research indicates that furan-based sulfonamides can play a significant role in corrosion inhibition, suggesting that N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide may also find applications in protecting metals from corrosion (Sappani & Karthikeyan, 2014).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-16(17-13-15-7-4-11-22-15)8-10-18-23(20,21)12-9-14-5-2-1-3-6-14/h1-7,9,11-12,18H,8,10,13H2,(H,17,19)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINHNROSIVZWMZ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(furan-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)

![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)